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Compound of Interest

Ethyl 4-chloro-6-
Compound Name:
methoxyquinoline-3-carboxylate

cat. No.: B1267839

An In-depth Technical Guide to Ethyl 4-chloro-6-
methoxyquinoline-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and
biological properties of Ethyl 4-chloro-6-methoxyquinoline-3-carboxylate, a key
intermediate in the synthesis of a wide range of biologically active compounds. This document
consolidates available data on its characteristics, synthesis, and reactivity, offering valuable
insights for its application in research and development.

Core Chemical and Physical Properties

Ethyl 4-chloro-6-methoxyquinoline-3-carboxylate is a polysubstituted quinoline derivative.
Its structure incorporates a reactive chloro group at the 4-position, a methoxy group at the 6-
position, and an ethyl carboxylate group at the 3-position, making it a versatile scaffold for
chemical modification.

Identifiers and General Properties
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Property Value Citation(s)
CAS Number 22931-71-1 [1]
Molecular Formula C13H12CINOs [2]
Molecular Weight 265.69 g/mol [2]

ethyl 4-chloro-6-
IUPAC Name methoxyquinoline-3-
carboxylate

4-Chloro-6-methoxyquinoline-
Synonyms 3-carboxylic acid ethyl ester, [1]
GNF-Pf-3551

Physicochemical Data (Experimental and Predicted)

Direct experimental data for the physical properties of this specific compound are not widely
published. The following table includes data for its direct precursor, Ethyl 4-hydroxy-6-
methoxyquinoline-3-carboxylate, alongside computed values for the target compound.
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Value
Property . Value (Predicted) Citation(s)
(Experimental)

. . 280-283 (for 4- _
Melting Point (°C) Not Available
hydroxy precursor)

Boiling Point (°C at 394.7 (for 4-hydroxy )
Not Available
760 mmHg) precursor)
Solubility - Soluble in DMSO
logP (Octanol-Water
» . 3.0-3.65 [2][3]
Partition Coefficient)
Topological Polar
polod 48.4 A2 [1]

Surface Area (TPSA)
Hydrogen Bond

ydrog 4 [1]
Acceptor Count
Hydrogen Bond Donor 0
Count
Rotatable Bond Count - 4 [1]
Exact Mass - 265.0505709 g/mol [1]

Spectral and Analytical Data (Predicted)

While experimental spectra for this compound are not readily available in the cited literature,
the following sections describe the expected analytical signatures based on its molecular
structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e 1H NMR: The spectrum is expected to show distinct signals corresponding to the aromatic
protons on the quinoline core, the ethyl ester group, and the methoxy group. The aromatic
protons would appear in the downfield region (typically 7.0-9.0 ppm). The ethyl group would
present as a quartet (for the -CHz-) around 4.0-4.5 ppm and a triplet (for the -CHs) around
1.0-1.5 ppm. The methoxy protons would appear as a sharp singlet around 3.9-4.1 ppm.
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e 13C NMR: The spectrum would display 13 distinct carbon signals. The carbonyl carbon of the
ester would be the most downfield signal (around 165-170 ppm). Aromatic carbons would
resonate in the 110-150 ppm range. The methoxy carbon would appear around 55-60 ppm,
the methylene of the ethyl group around 60-65 ppm, and the methyl of the ethyl group would
be the most upfield signal, around 14-15 ppm.

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by several key absorption bands:

C=0 Stretch (Ester): A strong absorption band is expected in the range of 1720-1740 cm~1.

e C=C and C=N Stretches (Aromatic Ring): Multiple sharp bands in the 1450-1600 cm~1
region.

e C-O Stretch (Ether and Ester): Strong bands in the 1000-1300 cm~1 region.
e C-CI Stretch: A band in the fingerprint region, typically around 600-800 cm™1.

e C-H Stretch (Aromatic and Aliphatic): Signals just above 3000 cm~1 for aromatic C-H and just
below 3000 cm~1 for aliphatic C-H.

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak
(M*) at m/z 265. The presence of a chlorine atom would result in a characteristic M+2 peak at
m/z 267 with an intensity of approximately one-third of the molecular ion peak. Common
fragmentation patterns would involve the loss of the ethoxy group (-OCzHs) or the entire ester
group. Predicted m/z values for common adducts in electrospray ionization (ESI) are [M+H]* at
266.05785 and [M+Na]* at 288.03979.[3]

Synthesis and Reactivity

Ethyl 4-chloro-6-methoxyquinoline-3-carboxylate is typically synthesized via a two-step
process starting from p-anisidine. Its primary chemical reactivity is centered on the
susceptibility of the C4-chloro group to nucleophilic aromatic substitution (SNAr).
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Synthetic Workflow

The synthesis involves a Gould-Jacobs reaction followed by chlorination.

Step 1: Cyclization (Gould-Jacobs Reaction)

p-Anisidine @iethyl Ethoxymethylenemalonate)

G)iethyl 2-((4-methoxyaniIino)methylidene)malonatta

Heat (e.g., Dowtherm A)
~250 °C

Step 2: Chlorination

Ethyl 4-hydroxy-6-methoxy1 Chlorinating Agent
quinoline-3-carboxylate ) (e.g., POCI3)

quinoline-3-carboxylate

Ethyl 4-ch|or0-6-methoxy)

Click to download full resolution via product page

Synthetic pathway for Ethyl 4-chloro-6-methoxyquinoline-3-carboxylate.

Experimental Protocol (Representative)

© 2025 BenchChem. All rights reserved. 5/9 Tech Support


https://www.benchchem.com/product/b1267839?utm_src=pdf-body-img
https://www.benchchem.com/product/b1267839?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1267839?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Step 1: Synthesis of Ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate

e In a round-bottomed flask, combine equimolar amounts of p-anisidine and diethyl
ethoxymethylenemalonate.

e Heat the mixture, for instance on a steam bath, for approximately 1 hour to allow the initial
condensation reaction to occur, during which ethanol is evolved.

e In a separate flask equipped with a reflux condenser, heat a high-boiling point solvent such
as Dowtherm A to approximately 250 °C.

e Add the product from the previous step to the hot Dowtherm A.

e Maintain the temperature and reflux for 1-2 hours to facilitate the cyclization reaction.

e Cool the reaction mixture, which should cause the product to precipitate.

« Filter the solid product and wash with a non-polar solvent like hexanes to remove the
Dowtherm A. The resulting solid is Ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate.

Step 2: Synthesis of Ethyl 4-chloro-6-methoxyquinoline-3-carboxylate

e Suspend the dried Ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate from Step 1 in an
excess of a chlorinating agent, such as phosphorus oxychloride (POCIs).

e Heat the mixture to reflux (approximately 110 °C for POCIs) for 1-2 hours. The reaction
should be monitored by Thin Layer Chromatography (TLC) for the disappearance of the
starting material.

 After the reaction is complete, cool the mixture to room temperature.

o Carefully pour the reaction mixture onto crushed ice to quench the excess POCIs. This is a
highly exothermic and hazardous step that should be performed in a well-ventilated fume
hood with appropriate personal protective equipment.

o Neutralize the acidic solution with a base, such as a saturated sodium bicarbonate solution
or ammonium hydroxide, until the product precipitates.
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« Filter the resulting solid, wash thoroughly with water, and dry under vacuum.

e The crude product can be further purified by recrystallization from a suitable solvent (e.g.,
ethanol or ethyl acetate) to yield pure Ethyl 4-chloro-6-methoxyquinoline-3-carboxylate.

Chemical Reactivity and Derivatization

The primary utility of this compound lies in the reactivity of its C4-chloro substituent, which
serves as an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions.
This allows for the introduction of a wide variety of functional groups at this position, leading to
diverse chemical libraries for screening.

Nucleophiles (Nu-H)

Ethyl 4-chloro-6-methoxy- ) ; )
[quinoline-S-carboxyIatej R-NHz (Amines) R-OH (Alcohols/Phenols)

SNAr Reaction
+ Nu-H

Y
[Ethyl 4-(Nu)-6-meth0xyj

quinoline-3-carboxylate

Click to download full resolution via product page
Nucleophilic Aromatic Substitution (SNAr) at the C4 position.

Applications in Research and Drug Development

Ethyl 4-chloro-6-methoxyquinoline-3-carboxylate is not typically an active pharmaceutical
ingredient itself but is a critical building block for more complex molecules.[4] Its derivatives
have been investigated for a range of therapeutic applications.

» Anticancer Agents: The quinoline scaffold is central to many tyrosine kinase inhibitors. This
intermediate is used in the synthesis of compounds targeting signaling pathways like
PI3K/Akt/mTOR, which are often dysregulated in cancer.
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» Antimalarial Drugs: Chloroquine and other quinoline-based drugs have a long history in
treating malaria. This compound serves as a precursor for novel antimalarial agents.

» Antibacterial and Antifungal Agents: The quinoline core is present in many antimicrobial
compounds. Derivatization of this intermediate can lead to new agents to combat infectious
diseases.[5]

o Agrochemicals: It is also used in the development of new pesticides and herbicides.[4]

Safety and Handling

o Hazard Classification: Causes serious eye irritation.[1]

o Precautionary Statements: Wear protective gloves, clothing, eye protection, and face
protection. If in eyes, rinse cautiously with water for several minutes. Remove contact
lenses, if present and easy to do. Continue rinsing.[1]

» Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such
as oxidizing agents.[4]

This guide serves as a foundational resource for professionals working with Ethyl 4-chloro-6-
methoxyquinoline-3-carboxylate. While comprehensive, it is crucial to consult original
research articles and safety data sheets for specific experimental and safety protocols.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [physical and chemical properties of Ethyl 4-chloro-6-
methoxyquinoline-3-carboxylate]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1267839#physical-and-chemical-properties-of-ethyl-
4-chloro-6-methoxyquinoline-3-carboxylate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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